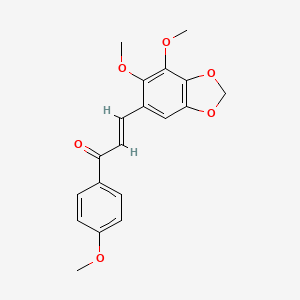![molecular formula C22H31N3O5 B14999866 Methyl 4-(3,4-dimethoxyphenyl)-6-[(3,5-dimethylpiperidin-1-yl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B14999866.png)
Methyl 4-(3,4-dimethoxyphenyl)-6-[(3,5-dimethylpiperidin-1-yl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(3,4-dimethoxyphenyl)-6-[(3,5-dimethylpiperidin-1-yl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with a unique structure that combines several functional groups
Méthodes De Préparation
The synthesis of Methyl 4-(3,4-dimethoxyphenyl)-6-[(3,5-dimethylpiperidin-1-yl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the 3,4-dimethoxyphenyl group: This step involves the methylation of 3,4-dihydroxybenzaldehyde using dimethyl sulfate in the presence of a base.
Synthesis of the piperidine derivative: The piperidine ring is synthesized through a series of reactions, including the alkylation of piperidine with appropriate alkyl halides.
Formation of the tetrahydropyrimidine ring: This step involves the cyclization of appropriate intermediates under acidic or basic conditions.
Final coupling reaction: The final step involves the coupling of the synthesized intermediates to form the desired compound.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs.
Analyse Des Réactions Chimiques
Methyl 4-(3,4-dimethoxyphenyl)-6-[(3,5-dimethylpiperidin-1-yl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Methyl 4-(3,4-dimethoxyphenyl)-6-[(3,5-dimethylpiperidin-1-yl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: It is used in the study of biological processes and as a probe to investigate enzyme activities.
Medicine: The compound has potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical agents.
Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
Mécanisme D'action
The mechanism of action of Methyl 4-(3,4-dimethoxyphenyl)-6-[(3,5-dimethylpiperidin-1-yl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Methyl 4-(3,4-dimethoxyphenyl)-6-[(3,5-dimethylpiperidin-1-yl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be compared with similar compounds such as:
Methyl 2-(3,4-dimethoxyphenyl)acetate: This compound shares the 3,4-dimethoxyphenyl group but differs in the rest of the structure.
3,4-Dimethoxyphenylacetic acid methyl ester: Similar in having the 3,4-dimethoxyphenyl group but lacks the piperidine and tetrahydropyrimidine rings.
Methyl homoveratrate: Another compound with the 3,4-dimethoxyphenyl group but with a different overall structure.
The uniqueness of this compound lies in its combination of functional groups, which imparts specific chemical and biological properties.
Propriétés
Formule moléculaire |
C22H31N3O5 |
|---|---|
Poids moléculaire |
417.5 g/mol |
Nom IUPAC |
methyl 4-(3,4-dimethoxyphenyl)-6-[(3,5-dimethylpiperidin-1-yl)methyl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C22H31N3O5/c1-13-8-14(2)11-25(10-13)12-16-19(21(26)30-5)20(24-22(27)23-16)15-6-7-17(28-3)18(9-15)29-4/h6-7,9,13-14,20H,8,10-12H2,1-5H3,(H2,23,24,27) |
Clé InChI |
HPQPUHWWPCAXES-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(CN(C1)CC2=C(C(NC(=O)N2)C3=CC(=C(C=C3)OC)OC)C(=O)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1S)-1-{5-[(2,6-dichlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}-2-methylpropan-1-amine](/img/structure/B14999784.png)
![6-Amino-3-tert-butyl-4-{2-[(4-chlorobenzyl)oxy]phenyl}-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B14999790.png)
![(3E,5E)-3,5-bis[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methylidene]-1-(propan-2-yl)piperidin-4-one](/img/structure/B14999794.png)
![4-tert-butyl-N-(8-methyl-4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide](/img/structure/B14999795.png)
![11,11-dimethyl-4-methylsulfanyl-12-oxa-8-thia-3,5-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3-trien-6-one](/img/structure/B14999802.png)

![3-(4-chlorophenyl)-8-(2,4-dimethoxyphenyl)-2-methyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one](/img/structure/B14999817.png)
![2-[4-(3-chlorophenyl)piperazin-1-yl]-7-(2-furyl)-4-methyl-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B14999820.png)
![ethyl 7-(2-methylpropyl)-2-oxo-6-(3,4,5-trimethoxybenzoyl)imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B14999822.png)
![3-Ethyl 1,2-dimethyl 3-[3-oxopiperazin-2-ylidene]prop-1-ene-1,2,3-tricarboxylate](/img/structure/B14999833.png)
![3,5-bis(benzylsulfanyl)-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraene](/img/structure/B14999840.png)
![7-(3,4-dimethoxyphenyl)-3-[3-(trifluoromethyl)phenyl]-3,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one](/img/structure/B14999858.png)
![2-[5-(benzylamino)-1H-tetrazol-1-yl]ethanol](/img/structure/B14999871.png)
![Methyl 4,5-dimethoxy-2-{[(4-methyl-2-oxo-1,2-dihydroquinolin-6-yl)sulfonyl]amino}benzoate](/img/structure/B14999883.png)
